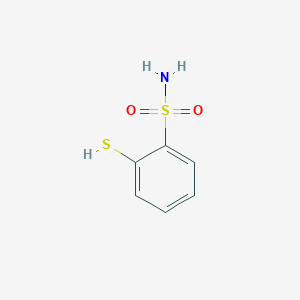
3,4-ジメトキシベンジルアルコール
概要
説明
Veratryl alcohol, also known as 3,4-dimethoxybenzyl alcohol, is an organic compound with the molecular formula C9H12O3. It is a secondary metabolite of some white rot fungi and plays a significant role in the degradation of lignin. Veratryl alcohol is a colorless solid that is soluble in organic solvents and slightly soluble in water. It is commonly used as a model compound in lignin degradation studies and has various applications in chemistry and biology .
科学的研究の応用
作用機序
Veratryl alcohol acts as a redox mediator in the degradation of lignin by lignin peroxidase, an enzyme produced by white rot fungi. It binds to the active site of the enzyme and undergoes oxidation, facilitating the breakdown of lignin into smaller molecules. The binding of veratryl alcohol to lignin peroxidase involves hydrogen bonding interactions with acidic amino acids and hydrophobic interactions with other residues .
Safety and Hazards
将来の方向性
3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . This suggests that 3,4-Dimethoxybenzyl alcohol has potential applications in the field of host-guest chemistry and the synthesis of bioactive compounds .
生化学分析
Biochemical Properties
3,4-Dimethoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the degradation of lignin. It serves as a natural substrate for lignin peroxidase (LiP), an enzyme produced by white-rot fungi such as Phanerochaete chrysosporium . The interaction between 3,4-Dimethoxybenzyl alcohol and LiP involves the oxidation of the alcohol to veratraldehyde, which is a key step in the breakdown of lignin . Additionally, 3,4-Dimethoxybenzyl alcohol can interact with other oxidoreductases, contributing to various redox reactions in ligninolytic processes .
Cellular Effects
3,4-Dimethoxybenzyl alcohol influences various cellular processes, particularly in lignin-degrading fungi. It has been observed to affect cell signaling pathways and gene expression related to lignin degradation . The compound can induce the expression of ligninolytic enzymes, thereby enhancing the fungi’s ability to break down lignin . Furthermore, 3,4-Dimethoxybenzyl alcohol can impact cellular metabolism by serving as a carbon source for the fungi, thus influencing their growth and metabolic activities .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxybenzyl alcohol exerts its effects through binding interactions with lignin peroxidase (LiP). The enzyme catalyzes the oxidation of 3,4-Dimethoxybenzyl alcohol to veratraldehyde, a reaction that involves the transfer of electrons from the alcohol to the enzyme’s heme group . This oxidation process is crucial for the breakdown of lignin and the subsequent release of smaller aromatic compounds . Additionally, 3,4-Dimethoxybenzyl alcohol can act as a protective agent for LiP, preventing its inactivation by hydrogen peroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxybenzyl alcohol can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . It can degrade over time, especially in the presence of oxidizing agents . Long-term studies have shown that 3,4-Dimethoxybenzyl alcohol can have sustained effects on cellular function, particularly in enhancing lignin degradation over extended periods .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxybenzyl alcohol vary with different dosages in animal models. At low doses, the compound can enhance lignin degradation without causing significant adverse effects . At high doses, 3,4-Dimethoxybenzyl alcohol can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of the compound is required to achieve optimal lignin degradation .
Metabolic Pathways
3,4-Dimethoxybenzyl alcohol is involved in several metabolic pathways, particularly those related to lignin degradation. It is synthesized via the phenylalanine pathway, where phenylalanine is converted to 3,4-dimethoxycinnamyl alcohol and subsequently to veratrylglycerol and 3,4-Dimethoxybenzyl alcohol . The compound can also be oxidized to veratraldehyde by lignin peroxidase (LiP), contributing to the breakdown of lignin into smaller aromatic compounds .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxybenzyl alcohol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound can interact with transport proteins and binding proteins that facilitate its movement within cells . The distribution of 3,4-Dimethoxybenzyl alcohol can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
3,4-Dimethoxybenzyl alcohol is localized in various subcellular compartments, including the cytoplasm and organelles involved in lignin degradation . The compound can be directed to specific compartments through targeting signals and post-translational modifications . Its activity and function can be influenced by its subcellular localization, particularly in enhancing the degradation of lignin within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Veratryl alcohol can be synthesized through the reduction of veratraldehyde. One common method involves the use of sodium borohydride as a reducing agent. The reaction is typically carried out in an organic solvent such as isopropanol, and the product is purified through solvent extraction and vacuum distillation .
Industrial Production Methods: In industrial settings, veratryl alcohol is often produced through a multi-step process. The first step involves the oxidation of veratrole to veratraldehyde, followed by the reduction of veratraldehyde to veratryl alcohol using a suitable reducing agent. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Veratryl alcohol undergoes oxidation to form veratraldehyde. .
Reduction: Veratryl alcohol can be reduced to veratrole using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air-stable copper(II) complexes and gold-palladium catalysts. .
Reduction: Sodium borohydride is a commonly used reducing agent for the reduction of veratraldehyde to veratryl alcohol.
Major Products Formed:
Oxidation: The major product is veratraldehyde.
Reduction: The major product is veratrole.
類似化合物との比較
Veratryl alcohol is similar to other aromatic alcohols such as benzyl alcohol and 3,4-dimethoxybenzyl alcohol. its unique structure, with two methoxy groups on the aromatic ring, makes it particularly effective as a redox mediator in lignin degradation. Other similar compounds include:
Benzyl alcohol: Lacks the methoxy groups and is less effective in lignin degradation.
3,4-Dimethoxybenzyl alcohol: Similar structure but different reactivity due to the position of the methoxy groups
Veratryl alcohol’s unique properties and reactivity make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059076 | |
| Record name | Benzenemethanol, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Alfa Aesar MSDS] | |
| Record name | 3,4-Dimethoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
93-03-8 | |
| Record name | Veratryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 3,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzyl alcohol?
A: The molecular formula of 3,4-Dimethoxybenzyl alcohol is C9H12O3, and its molecular weight is 168.19 g/mol. []
Q2: What spectroscopic data are available for characterizing 3,4-Dimethoxybenzyl alcohol?
A: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of 3,4-Dimethoxybenzyl alcohol. [, ]
Q3: How is 3,4-Dimethoxybenzyl alcohol used in organic synthesis?
A: 3,4-Dimethoxybenzyl alcohol serves as a starting material in the synthesis of various compounds, including piceatannol, a bioactive stilbene. [] It can be converted to 3,4-Dimethoxybenzyl bromide, a useful reagent for introducing the 3,4-Dimethoxybenzyl protecting group in organic synthesis. []
Q4: Can 3,4-Dimethoxybenzyl alcohol be used to synthesize isoflavones?
A: Yes, 3,4-Dimethoxybenzyl alcohol can be converted to 3,4-dimethoxybenzyl cyanide, a key intermediate in the synthesis of isoflavones. This process involves several steps, including halogenation and nitrilization reactions. []
Q5: What is the role of 3,4-Dimethoxybenzyl alcohol in lignin degradation studies?
A: 3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a model compound for studying lignin degradation. [, , , , , , ] Its structural similarity to lignin substructures allows researchers to investigate the mechanisms of ligninolytic enzymes.
Q6: How does 3,4-Dimethoxybenzyl alcohol interact with lignin peroxidase?
A: 3,4-Dimethoxybenzyl alcohol acts as both a substrate and a mediator for lignin peroxidase (LiP). [, ] It is oxidized by LiP to its corresponding aldehyde, veratraldehyde, and this process generates radical species that contribute to lignin degradation.
Q7: How does 3,4-Dimethoxybenzyl alcohol impact lignin peroxidase activity?
A: 3,4-Dimethoxybenzyl alcohol can enhance the activity of LiP in oxidizing certain substrates, such as pyrogallol red. [] This enhancement is attributed to the formation of reactive radical species during 3,4-Dimethoxybenzyl alcohol oxidation.
Q8: Can 3,4-Dimethoxybenzyl alcohol protect lignin peroxidase from inactivation?
A: While 3,4-Dimethoxybenzyl alcohol can protect LiP from inactivation by hydrogen peroxide in some systems, this protective effect is not always observed. [, ]
Q9: Can 3,4-Dimethoxybenzyl alcohol be oxidized in systems other than those involving ligninolytic enzymes?
A: Yes, 3,4-Dimethoxybenzyl alcohol can be oxidized by various catalysts, including iron porphyrins and horseradish peroxidase, in ionic liquids. [] This oxidation also yields veratraldehyde and other products.
Q10: How does the position of the methoxy group affect the catalytic oxidation of 3,4-Dimethoxybenzyl alcohol?
A: Studies on the catalytic oxidation of methoxy-substituted benzyl alcohols by Au/Pd catalysts revealed that the position of the methoxy group significantly influences catalytic activity. Different Au:Pd ratios showed varying activities depending on the substrate and methoxy group position. []
Q11: Have computational methods been used to study 3,4-Dimethoxybenzyl alcohol?
A: While limited information is available on specific computational studies directly focusing on 3,4-Dimethoxybenzyl alcohol, its radical cation has been investigated using pulse radiolysis techniques to determine its lifetime, reduction potential, and fragmentation behavior in aqueous solutions. []
Q12: What is the environmental risk of 3,4-Dimethoxybenzyl alcohol?
A: 3,4-Dimethoxybenzyl alcohol is being investigated as a potential partitioning tracer in the oil and gas industry. Studies assessing its environmental risk using biodegradability tests and ecotoxicological models suggest a low environmental risk at expected concentrations. []
Q13: How is 3,4-Dimethoxybenzyl alcohol detected and quantified in environmental samples?
A: 3,4-Dimethoxybenzyl alcohol can be analyzed using high-performance liquid chromatography (HPLC). This technique has been employed to study peroxidase activity in humic lake water by measuring the conversion of 3,4-Dimethoxybenzyl alcohol to its oxidation products. []
Q14: Has 3,4-Dimethoxybenzyl alcohol been found in natural sources?
A: Yes, 3,4-Dimethoxybenzyl alcohol has been identified as a constituent of coriander honey. It contributes to the unique aroma profile of this honey variety. [] It has also been isolated from the stem bark of the plant Dysoxylum binectariferum. []
Q15: What is the role of 3,4-Dimethoxybenzyl alcohol in fungal metabolism?
A: Studies with the white-rot fungus Trametes sp. strain I-62 showed that 3,4-Dimethoxybenzyl alcohol and its isomers can differentially induce laccase gene expression. This suggests a potential role of 3,4-Dimethoxybenzyl alcohol and related compounds in regulating fungal enzyme production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

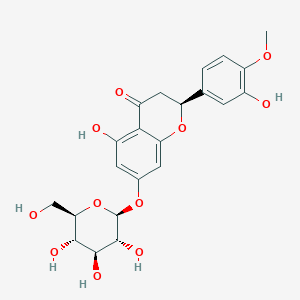

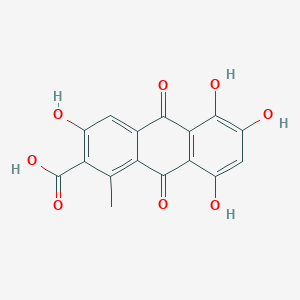
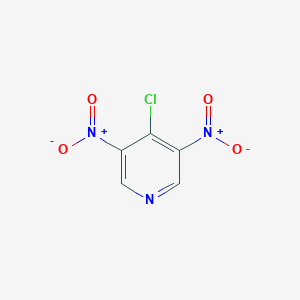
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
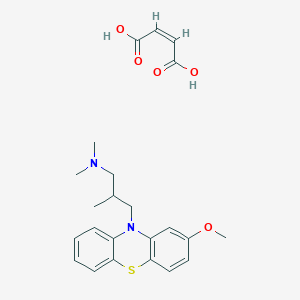
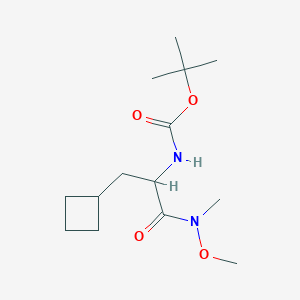
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

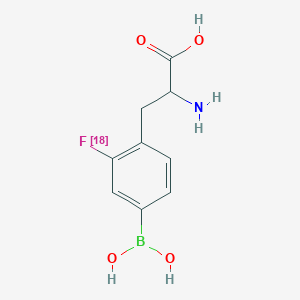
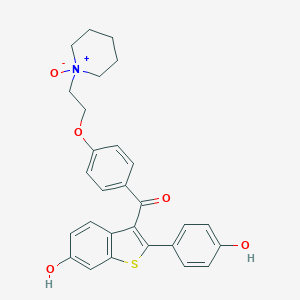
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
